![molecular formula C12H9ClIN3OS B4229193 5-chloro-N-(3-iodophenyl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B4229193.png)
5-chloro-N-(3-iodophenyl)-2-(methylthio)-4-pyrimidinecarboxamide
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions that carefully introduce functional groups to the pyrimidine core. For instance, the synthesis of related compounds involves reactions with alkylamines, chloroacetic acid, and benzylchlorides to obtain novel pyrimidine derivatives with diverse functional groups, as demonstrated in studies on antimicrobial activity (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015)[https://consensus.app/papers/synthesis-study-antimicrobial-activity-kolisnyk/8eba55a102935f8985b8a54c1568994c/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including chloro- and methylthio-substituted ones, is characterized by planar pyrimidine rings with substituents that can significantly polarize the electronic structure. This polarization is evident in the displacement of ring-substituent atoms and bond distances, which are critical for understanding the compound's reactivity and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009)[https://consensus.app/papers/2amino4chloro5formyl6methyl2methylphenylaminopyrimidine-trilleras/82a89310adc255c289a6513efd05810f/?utm_source=chatgpt].
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, reactions with primary and secondary alkylamines can yield novel disulfides and cyanomethyl alkylamino disulfides, showcasing the reactivity of the pyrimidine ring towards nucleophilic substitution (Lee & Kim, 1993)[https://consensus.app/papers/reactions-5arylimino4chloro5h123dithiazoles-lee/25c8c43d8eb95551b93f102f650a6c8f/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and optical characteristics, are influenced by their molecular structure. These properties are crucial for the compound's application in material science and pharmaceutical formulations. For instance, certain pyrimidine derivatives exhibit good solubility in polar solvents and form transparent films, indicating their potential utility in various applications (Zhang, Bai, Li, Shengru, Wang, & Yang, 2013)[https://consensus.app/papers/synthesis-properties-polyamides-derived-zhang/9aef0c27b0715b999f11a66f26648937/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the interactions and potential uses of pyrimidine derivatives. These compounds demonstrate a range of activities, from antimicrobial to potential anticancer properties, depending on their specific substituents and structural configuration. The detailed study of these properties is essential for designing compounds with desired biological activities (Kolisnyk et al., 2015)[https://consensus.app/papers/synthesis-study-antimicrobial-activity-kolisnyk/8eba55a102935f8985b8a54c1568994c/?utm_source=chatgpt].
properties
IUPAC Name |
5-chloro-N-(3-iodophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClIN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-3-7(14)5-8/h2-6H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGRSRRCNCQJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClIN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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